2,4-Dimethylhexa-2,4-dienoic acid
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Overview
Description
2,4-Dimethylhexa-2,4-dienoic acid is an organic compound characterized by the presence of two methyl groups and two conjugated double bonds in its structure. This compound is a derivative of sorbic acid, which is widely known for its use as a food preservative due to its antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylhexa-2,4-dienoic acid can be achieved through various synthetic routes. One common method involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). This reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, followed by elimination and cyclization steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as chromatography and high-resolution mass spectrometry (HRMS) is common to monitor and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylhexa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like hydrogen gas (H2) with a palladium catalyst for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
2,4-Dimethylhexa-2,4-dienoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s antimicrobial properties make it useful in studying microbial inhibition and preservation techniques.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the production of preservatives and other chemical products.
Mechanism of Action
The mechanism of action of 2,4-Dimethylhexa-2,4-dienoic acid involves its ability to disrupt microbial cell membranes, leading to cell death. The compound’s conjugated double bonds play a crucial role in its antimicrobial activity by interacting with microbial enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
Sorbic Acid: A closely related compound with similar antimicrobial properties.
Hexadienoic Acid: Another derivative with conjugated double bonds but different substitution patterns.
Uniqueness
2,4-Dimethylhexa-2,4-dienoic acid is unique due to its specific substitution pattern, which enhances its stability and antimicrobial activity compared to other similar compounds .
Properties
CAS No. |
241806-94-0 |
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Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2,4-dimethylhexa-2,4-dienoic acid |
InChI |
InChI=1S/C8H12O2/c1-4-6(2)5-7(3)8(9)10/h4-5H,1-3H3,(H,9,10) |
InChI Key |
RJMYWDGRGHUHAH-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C=C(C)C(=O)O |
Origin of Product |
United States |
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